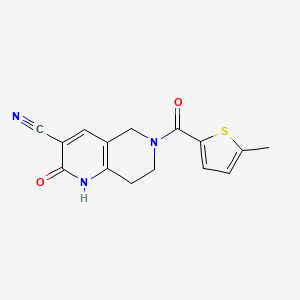

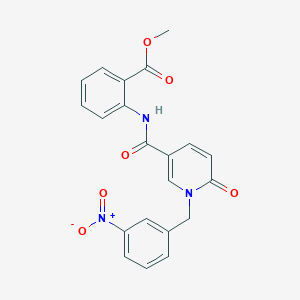

6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS. It has a molecular weight of 160.62 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of 5-Methylthiophene-2-carbonyl chloride involves the use of oxalyl chloride and DMF. The reaction mixture is stirred at ambient temperature for 1 hour .Molecular Structure Analysis

The InChI code for 5-Methylthiophene-2-carbonyl chloride is 1S/C6H5ClOS/c1-4-2-3-5 (9-4)6 (7)8/h2-3H,1H3 .Chemical Reactions Analysis

5-Methylthiophene-2-carbonyl chloride can react with pyridine in dichloromethane at 20℃ for 18 hours .Physical And Chemical Properties Analysis

5-Methylthiophene-2-carbonyl chloride is a liquid at room temperature. .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as the one , have been explored for their potential as anticancer agents . The presence of the thiophene ring can contribute to the cytotoxic activity against various cancer cell lines. Researchers synthesize novel thiophene moieties to investigate their pharmacological activity and develop new drugs with enhanced efficacy and safety profiles.

Material Science: Organic Semiconductors

The thiophene unit is a critical component in the development of organic semiconductors . Its incorporation into organic molecules can improve electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This is due to the thiophene’s ability to facilitate electron delocalization, which is essential for conductivity.

Antimicrobial Applications

Thiophene derivatives have shown significant promise as antimicrobial agents . They have been synthesized and tested for their effectiveness against a range of bacterial and fungal species. The structural diversity of thiophene-based compounds allows for the targeting of various microbial pathways, potentially leading to the development of new classes of antibiotics.

Anti-inflammatory Applications

Compounds containing the thiophene nucleus have been reported to exhibit anti-inflammatory properties . They can be designed to modulate biological pathways involved in inflammation, providing a basis for the development of new anti-inflammatory medications.

Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of industrial equipment.

Organic Synthesis: Building Blocks

The thiophene moiety serves as a versatile building block in organic synthesis . It can be used to construct complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

Propiedades

IUPAC Name |

6-(5-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-2-3-13(21-9)15(20)18-5-4-12-11(8-18)6-10(7-16)14(19)17-12/h2-3,6H,4-5,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBKLZRXNDREHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2749931.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2749949.png)